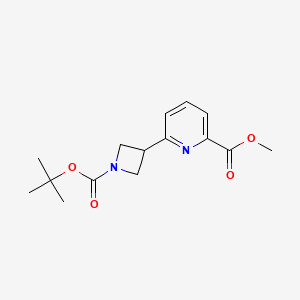
6-(1-Tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a tert-butoxycarbonyl-protected azetidine moiety and a carboxylic acid methyl ester group, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The pyridine ring is then functionalized with the azetidine derivative through a nucleophilic substitution reaction. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected azetidine moiety can be deprotected under acidic conditions, revealing a reactive azetidine ring that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: This compound features a pyrazine ring instead of a pyridine ring, offering different electronic properties and reactivity.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazine ring.
Uniqueness
6-(1-tert-butoxycarbonyl-azetidin-3-yl)-pyridine-2-carboxylicacidmethylester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential in drug development make it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-8-10(9-17)11-6-5-7-12(16-11)13(18)20-4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
XBMAKNBADRQWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















